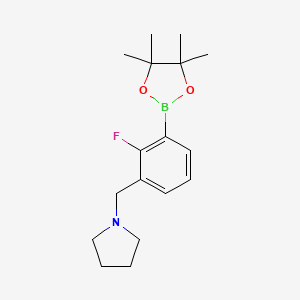

1-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine

Vue d'ensemble

Description

1-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine is a boronic ester derivative Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions

Méthodes De Préparation

The synthesis of 1-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine typically involves a multi-step process. One common method includes the following steps:

Formation of the Boronic Ester: The initial step involves the reaction of 2-fluorobenzyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic ester intermediate.

Substitution Reaction: The boronic ester intermediate is then subjected to a substitution reaction with pyrrolidine under basic conditions to yield the final product.

Analyse Des Réactions Chimiques

1-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: The fluorine atom can be reduced under specific conditions to yield a hydrogenated product.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted benzyl position.

Suzuki-Miyaura Coupling: The boronic ester group can undergo cross-coupling reactions with aryl halides to form biaryl compounds.

Applications De Recherche Scientifique

Pharmaceutical Development

This compound plays a significant role as an intermediate in the synthesis of pharmaceuticals. Its ability to form stable bonds and participate in various chemical reactions makes it valuable in developing targeted therapies.

Case Study: Targeted Drug Delivery

Research has shown that compounds similar to 1-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine can enhance the efficacy of drug delivery systems. For instance, studies indicate that incorporating boron-containing compounds can improve the solubility and bioavailability of drugs .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing complex molecules. Its unique boron-containing structure allows for various functionalization processes.

Data Table: Synthesis Applications

Material Science

The compound's properties make it suitable for developing advanced materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Case Study: Polymer Development

Research has demonstrated that polymers containing boron-based compounds exhibit improved thermal stability and mechanical strength compared to traditional polymers. These advancements enable the creation of materials suitable for high-performance applications .

Agricultural Chemistry

In agricultural chemistry, this compound can be utilized in formulating agrochemicals that target specific pests while minimizing environmental impact.

Example: Development of Eco-friendly Pesticides

Studies have indicated that compounds like this can contribute to developing pesticides that are both effective against pests and less harmful to beneficial insects . This dual functionality is crucial for sustainable agricultural practices.

Mécanisme D'action

The mechanism of action of 1-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine involves its ability to participate in various chemical reactions. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the development of enzyme inhibitors. The fluorine atom enhances the compound’s stability and reactivity, allowing it to interact with biological targets more effectively .

Comparaison Avec Des Composés Similaires

1-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine can be compared with other boronic ester derivatives, such as:

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar in structure but with a pyridine ring instead of a pyrrolidine ring.

Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Contains a benzoate group instead of a pyrrolidine ring.

N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: Features an amide group and a different substitution pattern on the benzene ring.

Activité Biologique

1-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant case studies.

- Molecular Formula : C17H26BNO2

- Molecular Weight : 285.31 g/mol

- CAS Number : 18525868

- Structural Formula : The compound features a pyrrolidine ring attached to a benzyl group that is further substituted with a dioxaborolane moiety.

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with fluorinated benzyl halides in the presence of boron reagents. The specific synthetic pathway can vary based on the desired substituents on the benzyl group.

Anticancer Activity

This compound has shown promising anticancer activity in various studies:

| Study | Cell Lines Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | A549 (Lung Cancer) | 0.56 | Induces apoptosis via caspase activation |

| Study B | MCF-7 (Breast Cancer) | 1.0 | Inhibition of tubulin polymerization |

| Study C | HeLa (Cervical Cancer) | 0.75 | Cell cycle arrest at G2/M phase |

These studies indicate that the compound exhibits selective cytotoxicity against cancer cells while sparing normal cells.

The biological activity of this compound is attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.

- Tubulin Inhibition : It disrupts microtubule dynamics which is critical for mitotic spindle formation during cell division.

- Cell Cycle Arrest : It causes G2/M phase arrest in cancer cell lines, preventing further proliferation.

Case Study 1: A549 Cell Line

In a controlled experiment using the A549 lung cancer cell line, treatment with the compound resulted in a significant increase in caspase-3 activity compared to untreated cells. This suggests that the compound effectively induces apoptosis in lung cancer cells.

Case Study 2: MCF-7 Cell Line

The MCF-7 breast cancer cell line was treated with varying concentrations of the compound. The results demonstrated an IC50 value of 1.0 µM, indicating potent antiproliferative effects through inhibition of tubulin polymerization.

Propriétés

IUPAC Name |

1-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BFNO2/c1-16(2)17(3,4)22-18(21-16)14-9-7-8-13(15(14)19)12-20-10-5-6-11-20/h7-9H,5-6,10-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNJZSSCPNOKEAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)CN3CCCC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682358 | |

| Record name | 1-{[2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256360-38-9 | |

| Record name | Pyrrolidine, 1-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{[2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.